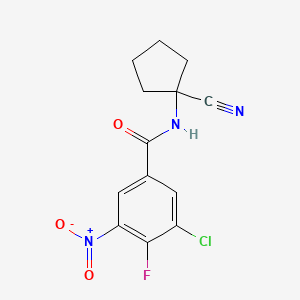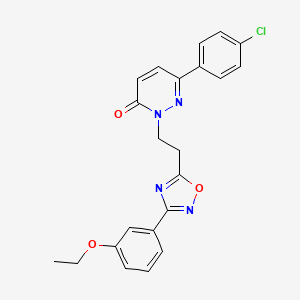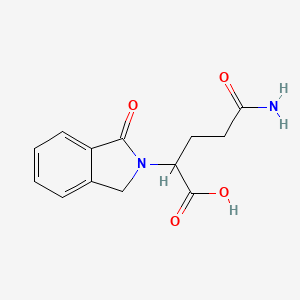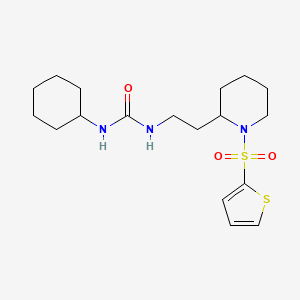
3-chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the class of benzamides and has been found to have potential applications in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of 3-chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in cell proliferation and inflammation. This may lead to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide can induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the production of certain cytokines that are involved in inflammation. In addition, it has been shown to have low toxicity in normal cells, indicating its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. However, one limitation is the lack of knowledge about its exact mechanism of action, which may hinder its development as a drug.
Zukünftige Richtungen
There are several future directions for the research and development of 3-chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide. One direction is to further investigate its mechanism of action and identify the specific enzymes that it targets. This may lead to the development of more potent and selective compounds. Another direction is to study its efficacy in animal models of cancer and inflammatory diseases. This may provide valuable information for the development of clinical trials. Finally, more research is needed to determine the potential side effects of this compound and its safety profile in humans.
Synthesemethoden
The synthesis of 3-chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide involves the reaction of 3-chloro-4-fluoro-5-nitrobenzoic acid with 1-cyanocyclopentylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide has potential applications in the field of medicinal chemistry. It has been found to have activity against certain types of cancer cells, such as breast cancer and lung cancer cells. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
3-chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O3/c14-9-5-8(6-10(11(9)15)18(20)21)12(19)17-13(7-16)3-1-2-4-13/h5-6H,1-4H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPKYXXURFNKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC(=C(C(=C2)Cl)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide](/img/structure/B2424450.png)
![methyl 6-acetyl-2-(5-methyl-1-phenyl-1H-pyrazole-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2424455.png)


![N-mesityl-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2424460.png)
![N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2424461.png)



![3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid](/img/structure/B2424465.png)
![N-(4-acetylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2424467.png)
![2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one](/img/no-structure.png)
